

The Discovery and Development of GDC-0032 (Taselisib): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0032 (**Taselisib**) is a potent and selective inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), with particular activity against the p110 α , p110 δ , and p110 γ isoforms, while sparing p110 β .[1] Developed by Genentech, **Taselisib** showed initial promise in preclinical studies, especially in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, key preclinical and clinical data, and the ultimate discontinuation of the development of GDC-0032. Detailed experimental methodologies for key assays are provided to enable researchers to understand and potentially replicate similar studies.

Introduction: The PI3K Pathway and the Rationale for Targeting PI3K α

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, often driven by activating mutations in PIK3CA or loss of the tumor suppressor PTEN. These genetic alterations lead to constitutive activation of the pathway, promoting tumorigenesis and resistance to therapy.



GDC-0032 was designed to selectively target the p110 α isoform of PI3K, the catalytic subunit most frequently mutated in cancer. The rationale was that a mutant-selective inhibitor would offer a wider therapeutic window by minimizing off-target effects associated with the inhibition of other PI3K isoforms, particularly p110 β , which is implicated in insulin signaling.

Discovery and Medicinal Chemistry

The discovery of GDC-0032 originated from a high-throughput screening campaign that identified a thienobenzopyran hit. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties, leading to the identification of the imidazobenzoxazepine scaffold of **Taselisib**.

While the precise, step-by-step synthesis of GDC-0032 is proprietary and not publicly disclosed in full detail, the general synthetic strategy for similar complex heterocyclic compounds often involves a multi-step sequence. This typically includes the construction of the core heterocyclic system followed by the introduction of key side chains through cross-coupling reactions.

Chemical Structure of GDC-0032 (Taselisib)

- Systematic Name: 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][4][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide[6]
- Molecular Formula: C24H28N8O2
- Molecular Weight: 460.53 g/mol

Mechanism of Action

GDC-0032 is an ATP-competitive inhibitor of PI3K, binding to the kinase domain of the p110 catalytic subunit. It exhibits high potency against the p110 α , p110 δ , and p110 γ isoforms, with significantly lower activity against the p110 β isoform.[1] This isoform selectivity profile was intended to minimize the metabolic side effects, such as hyperglycemia, which are often associated with pan-PI3K inhibitors that also block p110 β .

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the cell membrane.

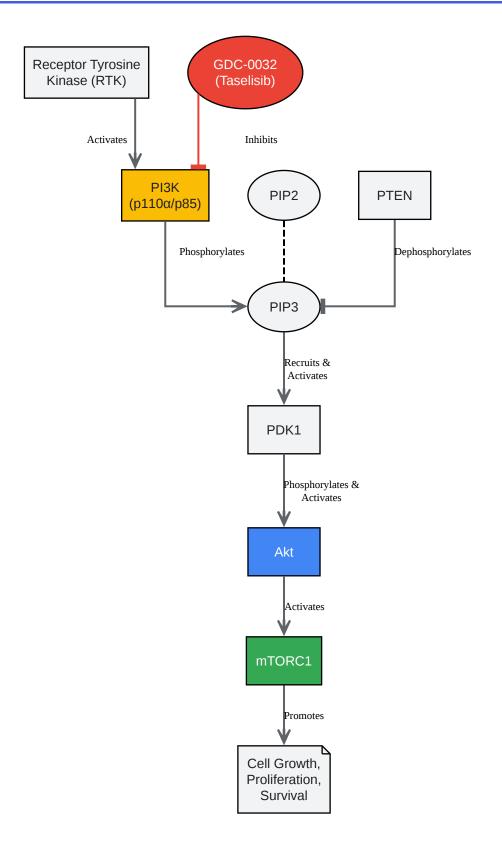


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Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the activation of mTOR and other pathways that promote cell survival and proliferation. GDC-0032 blocks the production of PIP3, thereby inhibiting the entire downstream signaling cascade.





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Figure 1: The PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of GDC-0032.



Preclinical Data In Vitro Potency and Selectivity

GDC-0032 demonstrated potent inhibition of PI3K isoforms α , δ , and γ , with significantly weaker activity against the β isoform. This selectivity was a key design feature of the molecule.

PI3K Isoform	Ki (nM)[7]
ΡΙ3Κα	0.29
РІЗКβ	9.1
ΡΙ3Κδ	0.12
РІЗКу	0.97

Table 1: In vitro inhibitory constants (Ki) of GDC-0032 against Class I PI3K isoforms.

Cellular Activity

Preclinical data showed that GDC-0032 had increased activity against cancer cell lines with PIK3CA mutations and those with HER2 amplification.[1] For example, in MCF7-neo/HER2 cells, GDC-0032 inhibited proliferation with an IC50 of 2.5 nM.[1]

In Vivo Efficacy

In vivo studies using xenograft models demonstrated the anti-tumor activity of GDC-0032. In a KPL-4 human breast cancer xenograft model, which harbors a PIK3CA mutation, oral administration of GDC-0032 resulted in dose-dependent tumor growth inhibition.

Treatment Group	Tumor Growth Inhibition (%)	
GDC-0032 (combination therapy)	91	
GDC-0032 (enhanced efficacy)	102	

Table 2: In vivo tumor growth inhibition by GDC-0032 in a xenograft model.[1]

Clinical Development and Discontinuation



GDC-0032 advanced into clinical trials for various solid tumors, with a particular focus on PIK3CA-mutant breast cancer.

Phase I and II Trials

Early-phase clinical trials demonstrated that GDC-0032 had a manageable safety profile and showed signs of clinical activity, particularly in patients with PIK3CA-mutant tumors.

Phase III Trials and Discontinuation

The Phase III SANDPIPER study evaluated the efficacy and safety of GDC-0032 in combination with fulvestrant in patients with estrogen receptor-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer. While the trial met its primary endpoint of a statistically significant improvement in progression-free survival (PFS) for the GDC-0032 arm compared to placebo, the magnitude of benefit was modest. Furthermore, the combination therapy was associated with significant toxicities, including diarrhea and hyperglycemia.

Similarly, the LORELEI study, which investigated GDC-0032 in the neoadjuvant setting, also showed a modest benefit.

Ultimately, in June 2018, Roche announced the discontinuation of the development of **Taselisib**.[8] The decision was based on the assessment that the modest clinical benefit did not outweigh the observed toxicities, leading to an unfavorable risk-benefit profile.

Clinical Trial	Phase	Indication	Key Findings
SANDPIPER	III	ER+/HER2-, PIK3CA- mutant advanced breast cancer	Modest improvement in PFS, significant toxicity.
LORELEI	II	ER+/HER2- early breast cancer (neoadjuvant)	Modest clinical benefit.

Table 3: Summary of key clinical trials for GDC-0032.

Detailed Experimental Protocols

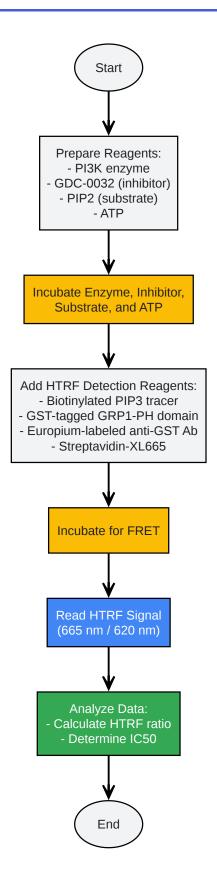




PI3K Enzyme Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring PI3K activity and the inhibitory effect of compounds like GDC-0032.





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Figure 2: Workflow for a PI3K HTRF Assay.



Materials:

- Recombinant human PI3Kα (p110α/p85α)
- GDC-0032 (or other test inhibitor)
- PI(4,5)P2 (PIP2) substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
- HTRF Detection Reagents (e.g., from Cisbio)
 - Biotinylated PIP3 tracer
 - GST-tagged GRP1-PH domain
 - Europium cryptate-labeled anti-GST antibody
 - Streptavidin-XL665
- 384-well low-volume white plates
- HTRF-compatible plate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of GDC-0032 in DMSO, and then dilute further in assay buffer.
- Enzyme Reaction:
 - $\circ~$ In a 384-well plate, add 2 μL of diluted GDC-0032 or vehicle (DMSO).
 - Add 4 μL of PI3Kα enzyme diluted in assay buffer.



- \circ Initiate the reaction by adding 4 μL of a substrate mix containing PIP2 and ATP in assay buffer.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

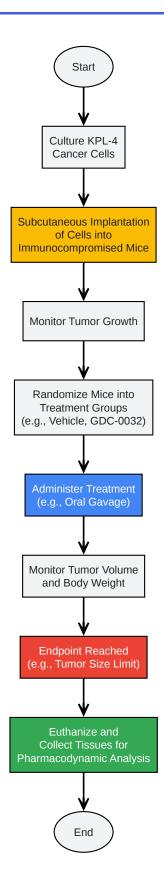
Detection:

- Stop the reaction by adding 5 μL of the HTRF detection mix containing the biotinylated PIP3 tracer, GST-tagged GRP1-PH domain, Europium-labeled anti-GST antibody, and Streptavidin-XL665.
- Incubate at room temperature for 60 minutes to allow for the development of the FRET signal.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
 - Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a subcutaneous xenograft model.





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